1-(2-Methoxy-4-nitrophenyl)piperazine
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Overview
Description
1-(2-Methoxy-4-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3. It is a derivative of piperazine, a heterocyclic amine, and features a methoxy group and a nitro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)piperazine can be synthesized through a multi-step process involving the nitration of 2-methoxyaniline followed by a coupling reaction with piperazine. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents, while the coupling reaction can be facilitated by using a suitable base such as sodium carbonate in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), acetone.
Major Products:
Reduction: 1-(2-Amino-4-nitrophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine.
- 1-(2-Chloro-4-nitrophenyl)piperazine.
- 1-(4-Nitrophenyl)piperazine .
Comparison: 1-(2-Methoxy-4-nitrophenyl)piperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRAWOHHPXSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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